N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, including intramolecular and intermolecular reactions. For instance, the efficient synthesis of N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenzo[b]azepin-1-yl}acetamide highlights a method starting from coupling reactions to intramolecular ring closure, demonstrating the complexity of synthesizing such molecules (Urban et al., 1997).
Molecular Structure Analysis
Structural characterization techniques such as NMR, IR, Mass Spectroscopy, and X-ray crystallography are pivotal. For example, the crystal structure and biological activity analysis of a related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, used X-ray diffraction to determine molecular geometry and interactions, highlighting the importance of structural analysis in understanding compound properties (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactivity and interactions with other substances are essential aspects. The Morita-Baylis-Hillman reaction, for example, provides a method for constructing complex molecules with diverse functional groups, indicating the versatility and reactivity of these compounds (Ahn et al., 2012).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and stability under various conditions are crucial for understanding the behavior of chemical compounds. These properties are typically determined through experimental studies and are essential for predicting the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are fundamental characteristics that can be inferred from functional group analysis and experimental data. The synthesis and reactivity of related compounds provide insights into potential reactions and stability concerns that might be applicable to the compound .
References:
- Urban, F. J., Breitenbach, R., Gonyaw, D., & MooreBernard, S. (1997). Efficient Synthesis of N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenzo[b]azepin-1-yl}acetamide and Related CCKB Antagonists. Organic Process Research & Development. Link.
- Hu Jingqian, Ma Liuyong, Zhang Zhe, Fan Zhi-jin, Zhang Jinlin, T. Beryozkina, & V. Bakulev. (2016). Synthesis, Crystal Structure and Biological Activity of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide. Chinese Journal of Structural Chemistry. Link.
- Ahn, S., Jang, S., Young Keun Kim, & Lee, K. (2012). Morita-Baylis-Hillman Route to Dimethyl 2,3-Dihydrobenzo[b]oxepine-2,4-dicarboxylates and Methyl 2-(2-Carbomethoxybenzo[b]furan-3-yl)propanoates from Salicylaldehydes. Bulletin of The Korean Chemical Society. Link.
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-20(2)12-27-17-9-13(7-8-16(17)22-19(20)24)21-18(23)11-26-15-6-4-5-14(10-15)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYZZQZEVECJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide |
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